3-(Piperidin-1-yl)pyridine

Description

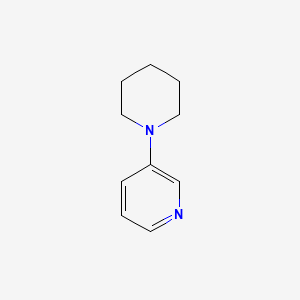

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-7-12(8-3-1)10-5-4-6-11-9-10/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNRPQYVWJSAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467949 | |

| Record name | 3-(Piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90872-73-4 | |

| Record name | 3-(1-Piperidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90872-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Piperidin-1-yl)pyridine chemical properties and structure

An In-Depth Technical Guide to 3-(Piperidin-1-yl)pyridine: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Piperidin-1-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, structural features, synthesis, and its role as a key scaffold in developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Introduction: The Significance of the Piperidinyl-Pyridine Scaffold

The piperidine ring is a ubiquitous feature in pharmaceuticals and natural alkaloids, prized for its ability to confer desirable physicochemical properties such as aqueous solubility and to serve as a versatile synthetic handle.[1][2][3] Similarly, the pyridine ring is a prominent bioisostere of benzene, widely incorporated into small molecule drugs due to its metabolic stability and capacity for hydrogen bonding.[4][5][6] The conjugation of these two heterocycles in 3-(Piperidin-1-yl)pyridine creates a molecular scaffold with a unique combination of aromatic and aliphatic characteristics. This structure serves as a foundational building block for libraries of compounds targeting a wide array of biological targets, from enzymes to receptors, underscoring its importance in modern drug discovery.[2][7][8]

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and computed physicochemical properties of 3-(Piperidin-1-yl)pyridine are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-(piperidin-1-yl)pyridine | [9] |

| CAS Number | 90872-73-4 | [9][10] |

| Molecular Formula | C₁₀H₁₄N₂ | [9][10] |

| Molecular Weight | 162.23 g/mol | [9][10] |

| Exact Mass | 162.115698455 Da | [9] |

| Topological Polar Surface Area | 16.1 Ų | [9] |

| Hydrogen Bond Donor Count | 0 | [9] |

| Hydrogen Bond Acceptor Count | 2 | [9] |

| Rotatable Bond Count | 1 | [9] |

| XLogP3-AA (Lipophilicity) | 1.8 | [9] |

These properties suggest a molecule with moderate lipophilicity and the potential to engage in hydrogen bonding via its two nitrogen atoms, features that are often crucial for biological activity and favorable pharmacokinetic profiles.

Molecular Structure and Spectroscopic Profile

The structure of 3-(Piperidin-1-yl)pyridine consists of a pyridine ring substituted at the 3-position with a piperidine ring via a nitrogen atom.

Caption: 2D structure of 3-(Piperidin-1-yl)pyridine.

Spectroscopic Analysis (Predicted)

-

¹H NMR: The spectrum would show distinct regions. Aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the piperidine ring would appear in the upfield, aliphatic region. Protons alpha to the piperidine nitrogen (adjacent to the pyridine ring) would be expected around δ 2.8-3.5 ppm, while the other piperidine methylene protons would likely appear as complex multiplets between δ 1.5-2.0 ppm.[11][12]

-

¹³C NMR: Aromatic carbons of the pyridine ring would be observed in the δ 120-150 ppm range. The aliphatic carbons of the piperidine ring would be found further upfield, typically between δ 20-50 ppm.

-

IR Spectroscopy: Key vibrational bands would include C=N and C=C stretching from the pyridine ring (~1400-1600 cm⁻¹) and C-H stretching from both the aromatic and aliphatic components (~2800-3100 cm⁻¹). C-N stretching vibrations would also be present.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 162. Subsequent fragmentation would likely involve the loss of fragments from the piperidine ring.

Synthesis Methodologies: A Practical Approach

The synthesis of 3-(piperidin-1-yl)pyridine and its analogs typically relies on well-established organic chemistry reactions. A primary route is the nucleophilic aromatic substitution (SₙAr) reaction, where piperidine displaces a suitable leaving group (e.g., a halogen) from the 3-position of a pyridine ring.[1] This approach is favored due to the availability of starting materials and the generally high efficiency of the reaction.

Caption: General workflow for the synthesis of 3-(Piperidin-1-yl)pyridine.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a representative method for synthesizing 3-(piperidin-1-yl)pyridine. The rationale for using an excess of the amine is that it serves as both the nucleophile and the base to neutralize the hydrohalic acid generated during the reaction.[1]

Materials:

-

3-Bromopyridine

-

Piperidine (at least 2 molar equivalents)

-

Ethanol (or a high-boiling polar aprotic solvent like DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-bromopyridine (1.0 eq) and ethanol (approx. 10 mL per gram of 3-bromopyridine). Stir the mixture at room temperature until the starting material is dissolved.

-

Addition of Nucleophile: Add piperidine (2.0-3.0 eq) to the solution. The excess piperidine acts as a base to quench the HBr formed during the reaction.

-

Heating: Fit the flask with a reflux condenser and heat the mixture to reflux (for ethanol, ~78-80 °C) with continuous stirring.

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 3-bromopyridine spot is consumed (typically 12-24 hours).

-

Work-up: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. b. To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and dissolve the piperidine hydrobromide salt. c. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL). d. Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure 3-(piperidin-1-yl)pyridine.

Applications in Drug Discovery and Medicinal Chemistry

The 3-(piperidin-1-yl)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in molecules designed for a variety of therapeutic targets.[2] Its utility stems from the combination of a hydrogen-bond accepting pyridine nitrogen and a basic piperidine nitrogen, along with a semi-rigid structure that can be readily functionalized.

Caption: Role of the scaffold in developing therapeutic agents.

Key Therapeutic Areas:

-

Neurodegenerative Diseases: Derivatives have been designed as potent and selective inhibitors of Cholesterol 24-hydroxylase (CH24H or CYP46A1), an enzyme involved in brain cholesterol homeostasis.[7][13] Inhibition of CH24H is a therapeutic strategy being explored for neurodegenerative disorders. In these designs, the piperidinyl pyridine core serves to correctly position other functional groups within the enzyme's active site.[7]

-

Antibacterial Agents: The scaffold has been incorporated into novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[4][6] These compounds, which are analogues of the antibiotic linezolid, have shown significant antibacterial activity against various Gram-positive bacteria, demonstrating the value of replacing the traditional phenyl ring with a pyridine bioisostere.[4][6]

-

Antiviral Research: In the search for new HIV treatments, piperidine-linked pyridine analogues have been synthesized as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[8] One compound from this series showed greater antiviral efficacy against wild-type HIV-1 than several reference drugs.[8]

-

Oncology: The piperidine framework is frequently used in the design of anticancer drugs, including kinase inhibitors.[2][14] The 3-(piperidin-1-yl)propyl indole series, for example, has been investigated for its potential in targeting serotonin receptors, which can be relevant in certain cancer pathways.[15]

Conclusion

3-(Piperidin-1-yl)pyridine is a chemically robust and synthetically accessible molecule that holds significant value for the scientific community. Its unique structural and electronic properties, arising from the fusion of an aromatic pyridine and a saturated piperidine ring, make it an exceptionally versatile scaffold in drug discovery. As demonstrated by its successful incorporation into potent inhibitors for neurological, infectious, and oncological diseases, the 3-(piperidin-1-yl)pyridine core will undoubtedly continue to be a cornerstone for the development of future therapeutic agents.

References

-

3-(Piperidin-1-yl)pyridine - ChemBK. (n.d.). Retrieved from [Link]

-

Ishida, Y., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Piperidin-1-yl)pyridine. PubChem Compound Database. Retrieved from [Link]

-

Dong, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

-

Goswami, R. P., et al. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. Retrieved from [Link]

-

Yang, Z., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Retrieved from [Link]

-

Dong, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

-

Ishida, Y., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitro-2-(piperidin-1-YL)pyridine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. Retrieved from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Retrieved from [Link]

-

Vitaku, E., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]

-

Chen, X., et al. (2013). Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine. NCBI Bookshelf. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC. Retrieved from [Link]

-

YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Yang, Z., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-methyl-6-piperidin-1-ylpyridazine. Retrieved from [Link]

-

PubMed. (n.d.). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]

-

RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

Eckhardt, M., et al. (n.d.). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor... PubMed. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(Piperidin-1-yl)pyridine | C10H14N2 | CID 11521139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. youtube.com [youtube.com]

- 12. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 13. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Piperidin-1-yl)pyridine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Among the myriad of heterocyclic compounds, the piperidine and pyridine moieties stand out for their prevalence in a vast array of biologically active molecules. The fusion of these two rings into a single entity, 3-(Piperidin-1-yl)pyridine, presents a versatile platform for the development of innovative pharmaceuticals. This technical guide provides a comprehensive overview of 3-(Piperidin-1-yl)pyridine, from its fundamental properties and synthesis to its characterization and emerging applications in drug discovery. It is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation therapeutics.

Core Compound Identification

Chemical Identity:

| Identifier | Value |

| IUPAC Name | 3-(Piperidin-1-yl)pyridine |

| CAS Number | 90872-73-4 |

| Molecular Formula | C₁₀H₁₄N₂ |

| Molecular Weight | 162.23 g/mol |

| Canonical SMILES | C1CCN(CC1)C2=CN=CC=C2 |

| InChI Key | RWNRPQYVWJSAPE-UHFFFAOYSA-N |

Synthesis of 3-(Piperidin-1-yl)pyridine: A Methodological Deep Dive

The synthesis of 3-(Piperidin-1-yl)pyridine can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the need for substituent diversity in analog synthesis. A prevalent and efficient method for constructing the C-N bond between the pyridine and piperidine rings is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[1][2][3]

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of 3-(Piperidin-1-yl)pyridine from 3-fluoropyridine and piperidine, a common and effective approach. The causality behind this choice lies in the high reactivity of the C-F bond in 3-fluoropyridine towards palladium-catalyzed amination, often leading to high yields under relatively mild conditions.

Reaction Scheme:

Sources

An In-depth Technical Guide to the Synthesis of 3-(Piperidin-1-yl)pyridine and its Derivatives

Abstract

The 3-(piperidin-1-yl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence in drug discovery is attributed to the unique physicochemical properties conferred by the combination of the aromatic pyridine ring and the saturated piperidine moiety, which can be tailored to modulate biological activity, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the principal synthetic strategies for accessing 3-(piperidin-1-yl)pyridine and its derivatives, with a focus on the mechanistic rationale behind these methodologies. Detailed experimental protocols for key reactions, including Buchwald-Hartwig amination, nucleophilic aromatic substitution, and reductive amination, are presented. Furthermore, this document explores the functionalization of the core scaffold, offering insights for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of this important class of compounds.

Introduction: The Significance of the 3-(Piperidin-1-yl)pyridine Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs.[2][3] When coupled with a pyridine ring at the 3-position, the resulting 3-(piperidin-1-yl)pyridine structure offers a versatile platform for drug design. The pyridine nitrogen can act as a hydrogen bond acceptor, while the piperidine ring provides a three-dimensional structure that can be functionalized to interact with specific biological targets.[4] Derivatives of this scaffold have shown a wide range of pharmacological activities, including but not limited to, inhibitors of lysine-specific demethylase 1 (LSD1)[5] and various G-protein coupled receptors and ion channels.[6]

The synthetic accessibility of 3-(piperidin-1-yl)pyridine and its analogs is therefore of paramount importance. The choice of synthetic route is often dictated by the desired substitution pattern on both the pyridine and piperidine rings, as well as considerations of cost, efficiency, and scalability. This guide will delve into the most robust and widely employed synthetic methodologies.

Key Synthetic Strategies

The construction of the C-N bond between the pyridine and piperidine rings is the cornerstone of synthesizing the 3-(piperidin-1-yl)pyridine core. The primary approaches to achieve this are:

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile cross-coupling reaction.

-

Nucleophilic Aromatic Substitution (SNAr): A classical method, particularly effective with activated pyridine systems.

-

Reductive Amination: A convergent approach involving the reaction of a piperidone with an aminopyridine or vice-versa.

-

Catalytic Hydrogenation of Pyridine Precursors: A direct method for the synthesis of the piperidine ring from a substituted pyridine.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to heteroaromatic systems like pyridine is well-established.[7][8] This palladium-catalyzed cross-coupling reaction enables the formation of a C-N bond between a halopyridine (typically 3-bromo- or 3-chloropyridine) and piperidine.[7]

Mechanism and Rationale: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[9] It commences with the oxidative addition of the halopyridine to a Pd(0) complex, which is typically generated in situ. This is followed by the coordination of the amine (piperidine) and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired 3-(piperidin-1-yl)pyridine product and regenerates the Pd(0) catalyst.[9][10] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective in promoting the reductive elimination step.[9]

Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination

Experimental Protocol: Synthesis of 3-(Piperidin-1-yl)pyridine from 3-Bromopyridine [7]

-

Materials:

-

3-Bromopyridine

-

Piperidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene, followed by 3-bromopyridine (1.0 equivalent) and piperidine (1.2 equivalents).

-

Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Table 1: Comparison of Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60[11] |

| 2-Bromopyridine | (SIPr)Pd(allyl)Cl | NaOtBu | Dioxane | 100 | 1 | 91[12] |

| Aryl Chlorides | Pd(OAc)₂ / KPhos | KOH | Water | 100 | 24 | High[10] |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for the synthesis of 3-(piperidin-1-yl)pyridine, especially when the pyridine ring is activated by electron-withdrawing groups at the ortho or para positions to a suitable leaving group (e.g., fluorine or chlorine).[13] 3-Fluoropyridine and 3-nitropyridine are common substrates for this transformation.

Mechanism and Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (piperidine) attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. The rate of the reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the presence of electron-withdrawing groups that stabilize the Meisenheimer complex.[13]

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Experimental Protocol: Synthesis of 3-(Piperidin-1-yl)pyridine from 3-Fluoropyridine

-

Materials:

-

3-Fluoropyridine

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-fluoropyridine (1.0 equivalent) and piperidine (1.5 equivalents) in DMSO.

-

Add potassium carbonate (2.0 equivalents) to the mixture.

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

-

Reductive Amination

Reductive amination provides a convergent route to 3-(piperidin-1-yl)pyridine derivatives, typically involving the reaction of a piperidone with an aminopyridine or a pyridone with piperidine, in the presence of a reducing agent.[14] This method is particularly useful for synthesizing derivatives with substituents on the piperidine ring.

Mechanism and Rationale: The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of the carbonyl compound and the amine. This intermediate is then reduced in situ to the corresponding amine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent is crucial to avoid the reduction of the carbonyl starting material before imine formation.

Figure 3: Workflow for Reductive Amination

Experimental Protocol: Synthesis of N-Arylpiperidine from N-Boc-4-piperidone [14]

-

Materials:

-

N-Boc-4-piperidone

-

3-Aminopyridine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

-

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 equivalent) and 3-aminopyridine (1.1 equivalents) in DCE, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The N-Boc protected product can be deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

-

Purify by column chromatography.

-

Catalytic Hydrogenation of Pyridine Precursors

The direct hydrogenation of a substituted pyridine is an atom-economical method to synthesize the corresponding piperidine derivative.[15] This approach is particularly valuable when the desired substitution pattern on the piperidine ring is already present on the starting pyridine.

Mechanism and Rationale: The catalytic hydrogenation of pyridines involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.[16] Common catalysts include platinum, palladium, rhodium, and ruthenium on a solid support like carbon.[15] The reaction typically requires elevated pressures of hydrogen and may be conducted in the presence of an acid to protonate the pyridine nitrogen, which can facilitate the reduction.[15] Achieving high chemoselectivity can be a challenge if other reducible functional groups are present in the molecule.

Experimental Protocol: General Procedure for Pyridine Hydrogenation [16]

-

Materials:

-

Substituted pyridine

-

Rhodium oxide (Rh₂O₃) or Palladium on carbon (Pd/C)

-

2,2,2-Trifluoroethanol (TFE) or another suitable solvent

-

Hydrogen gas

-

-

Procedure:

-

In a high-pressure reactor, dissolve the substituted pyridine (1.0 equivalent) in the chosen solvent.

-

Add the catalyst (e.g., 0.5 mol% Rh₂O₃).

-

Seal the reactor and purge with an inert gas, followed by hydrogen.

-

Pressurize the reactor with hydrogen gas (e.g., 5 bar).

-

Stir the reaction at a specified temperature (e.g., 40 °C) for a designated time (e.g., 16 hours).

-

After the reaction is complete, carefully vent the hydrogen and purge with an inert gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify as needed by chromatography or distillation.

-

Functionalization of the 3-(Piperidin-1-yl)pyridine Core

Once the core 3-(piperidin-1-yl)pyridine scaffold is synthesized, further functionalization of either the pyridine or piperidine ring can be undertaken to explore structure-activity relationships.

-

Pyridine Ring Functionalization: The pyridine ring can undergo various transformations, such as electrophilic aromatic substitution (e.g., nitration, halogenation), though these often require harsh conditions. More commonly, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed if a halo-substituted 3-(piperidin-1-yl)pyridine is used as the starting material.

-

Piperidine Ring Functionalization: If the piperidine nitrogen is unprotected (a secondary amine), it can be acylated, alkylated, or subjected to reductive amination with aldehydes or ketones to introduce a wide variety of substituents. If a piperidone was used in the initial synthesis, the resulting secondary amine on the piperidine ring can be further functionalized.

Conclusion

The synthesis of 3-(piperidin-1-yl)pyridine and its derivatives is a well-developed field with a range of reliable and versatile synthetic methodologies. The choice of the optimal synthetic route depends on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. The Buchwald-Hartwig amination and nucleophilic aromatic substitution are powerful methods for the formation of the core C-N bond, while reductive amination and catalytic hydrogenation offer strategic advantages for accessing specific substitution patterns. A thorough understanding of the mechanisms and experimental parameters of these reactions, as outlined in this guide, is essential for researchers aiming to synthesize and explore the therapeutic potential of this important class of compounds.

References

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ir.nbu.ac.in [ir.nbu.ac.in]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. rsc.org [rsc.org]

- 13. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Biological Mechanisms of Action of Compounds Containing the 3-(Piperidin-1-yl)pyridine Scaffold

Introduction

The 3-(piperidin-1-yl)pyridine moiety is a prominent heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry. Its structural features, combining a pyridine ring with a piperidine group, impart favorable physicochemical properties that facilitate interactions with a wide array of biological targets. Consequently, this scaffold is a constituent of numerous compounds with diverse and significant pharmacological activities. The mechanism of action of a molecule containing this core is not singular; rather, it is dictated by the overall molecular architecture and its specific interactions with biological macromolecules. This guide provides a comprehensive, in-depth exploration of the various mechanisms of action exhibited by compounds incorporating the 3-(piperidin-1-yl)pyridine scaffold, categorized by their primary biological targets. We will delve into their roles in enzyme inhibition and the modulation of G-protein coupled receptors and ligand-gated ion channels, offering insights for researchers, scientists, and drug development professionals.

Section 1: Enzyme Inhibition

The 3-(piperidin-1-yl)pyridine scaffold has been successfully integrated into potent and selective inhibitors of several key enzymes implicated in human diseases.

1.1 Cholesterol 24-Hydroxylase (CH24H) Inhibition

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific cytochrome P450 enzyme that plays a crucial role in maintaining cholesterol homeostasis in the brain by converting cholesterol to 24S-hydroxycholesterol (24HC). Dysregulation of this pathway has been linked to neurodegenerative diseases, making CH24H an attractive therapeutic target.

Mechanism of Action: Compounds incorporating a 3-(piperidin-1-yl)pyridine core have been developed as potent CH24H inhibitors. These molecules are designed to interact with the active site of the enzyme, preventing the metabolism of cholesterol. Structure-based drug design has revealed that the pyridine core and its substituents can form critical interactions, including coordination with the heme iron and hydrophobic interactions within the enzyme's binding pocket. The piperidine group often contributes to optimizing the compound's positioning within the active site.

Quantitative Data: CH24H Inhibitory Activity

| Compound ID | Modification on Pyridine Core | Human CH24H IC50 (nM) |

| 3 | 4-phenyl, 3-(piperidin-4-yl) | 950 |

| 4 | 4-phenyl, 3-(piperazinyl) | 52 |

| 6 | 4-phenyl, 3-(piperidin-1-yl) | 8.1 |

| 17 | 4-(4-methyl-1-pyrazolyl) | 8.5 |

Data synthesized from literature reports.

Experimental Protocol: CH24H Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human CH24H and a suitable substrate (e.g., cholesterol) are prepared in an appropriate assay buffer.

-

Compound Incubation: Test compounds, including those with the 3-(piperidin-1-yl)pyridine scaffold, are serially diluted and pre-incubated with the CH24H enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and a cofactor system (e.g., NADPH-cytochrome P450 reductase).

-

Reaction Termination and Detection: After a defined incubation period, the reaction is terminated. The formation of the product, 24HC, is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The concentration of 24HC is measured, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.

Visualization: CH24H Inhibition

Caption: Inhibition of CH24H by a 3-(piperidin-1-yl)pyridine-based inhibitor.

1.2 Lysine Specific Demethylase 1 (LSD1) Inhibition

Lysine Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine residues on histones, primarily H3K4 and H3K9. Its role in regulating gene expression makes it a significant target in oncology.

Mechanism of Action: A class of potent LSD1 inhibitors incorporates the 3-(piperidin-4-ylmethoxy)pyridine moiety. These compounds act as competitive inhibitors with respect to the histone substrate. They are thought to occupy the substrate-binding pocket of LSD1, preventing the demethylation of H3K4. This leads to an increase in cellular H3K4 methylation, which is associated with the regulation of gene transcription and can inhibit the proliferation of cancer cells.

Quantitative Data: LSD1 Inhibitory and Antiproliferative Activity

| Compound ID | LSD1 Ki (nM) | Leukemia Cell Line EC50 (nM) |

| 17 | 29 | 280 |

| 41 (Benzene core) | 4900 | >10,000 |

| 43 (-NH- linkage) | 1200 | Not reported |

Data sourced from studies on 3-(piperidin-4-ylmethoxy)pyridine derivatives.

Experimental Protocol: LSD1 Inhibition Assay (Fluorometric)

-

Reagent Preparation: Prepare recombinant human LSD1 enzyme, a di-methylated H3K4 peptide substrate, and a detection system (e.g., horseradish peroxidase and a fluorescent probe like ADHP).[1]

-

Compound Plating: Serially dilute test compounds in DMSO and add to a 384-well microplate.

-

Enzyme Incubation: Add the diluted LSD1 enzyme to the wells and pre-incubate to allow for compound-enzyme interaction.

-

Reaction Initiation: Start the reaction by adding the substrate mix. The demethylation reaction by LSD1 produces hydrogen peroxide (H₂O₂).[2]

-

Signal Development: HRP in the substrate mix uses the generated H₂O₂ to oxidize the fluorescent probe, producing a fluorescent signal.[2]

-

Fluorescence Reading: Measure the fluorescence intensity with a plate reader.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 values.

Visualization: LSD1 Inhibition and its Cellular Effect

Caption: Mechanism of LSD1 inhibition and its effect on cancer cell proliferation.

1.3 HIV-1 Reverse Transcriptase Inhibition

HIV-1 reverse transcriptase (RT) is a vital enzyme for the replication of the human immunodeficiency virus. It transcribes the viral single-stranded RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.

Mechanism of Action: Piperidine-linked pyridine analogues have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Unlike nucleoside inhibitors, NNRTIs do not compete with the natural deoxynucleotide triphosphates (dNTPs). Instead, they bind to a hydrophobic pocket near the active site of the RT enzyme.[3][4][5] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase activity, thereby blocking the conversion of viral RNA to DNA.[5][6]

Quantitative Data: Anti-HIV-1 Activity

| Compound ID | EC50 (nM) vs. HIV-1 (WT) | CC50 (µM) in MT-4 Cells | Selectivity Index (SI) |

| BD-c1 | 10 | ≥146 | ≥14,126 |

| BD-e2 | 5.1 | >189 | >37,059 |

| Etravirine | 2.2 | 28 | 12,884 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration. Data from a study on piperidine-linked pyridine analogues.

Experimental Protocol: Anti-HIV Cell-Based Assay (Luciferase Reporter)

-

Cell Seeding: Seed TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain an HIV-1 LTR-driven luciferase reporter gene, into 96-well plates.[7]

-

Compound Addition: Add serial dilutions of the test compounds to the cells.

-

Virus Infection: Infect the cells with a laboratory-adapted strain of HIV-1.

-

Incubation: Incubate the plates for 48 hours to allow for viral entry, reverse transcription, integration, and expression of the Tat protein, which activates the luciferase reporter.[7]

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence, which is proportional to the level of viral replication.[7]

-

Data Analysis: Calculate the percentage of inhibition of viral replication and determine the EC50 value. A parallel assay without the virus is performed to determine the CC50.

Visualization: Inhibition of HIV-1 Reverse Transcription

Caption: Allosteric inhibition of HIV-1 reverse transcriptase by an NNRTI.

Section 2: G-Protein Coupled Receptor (GPCR) Modulation

The 3-(piperidin-1-yl)pyridine scaffold is a key component in many ligands that modulate the activity of G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes.

2.1 Serotonin (5-HT) Receptors

The serotonin system is implicated in numerous physiological and pathological processes, including mood, cognition, and migraine.

Mechanism of Action: Molecules containing the 3-(piperidin-1-yl)pyridine core can act as either agonists or antagonists at various 5-HT receptor subtypes. For example, 3-[3-(piperidin-1-yl)propyl]indoles are selective agonists for the 5-HT1D receptor, which is a therapeutic target for migraine. Agonism at these Gi-coupled receptors leads to the inhibition of adenylyl cyclase, reducing cAMP levels. Conversely, other derivatives, such as quinolyl-piperazinyl piperidines, act as antagonists at the 5-HT1A receptor.

Quantitative Data: 5-HT Receptor Ligand Activity

| Compound Class | Target | Mechanism | Affinity/Potency |

| 3-[3-(Piperidin-1-yl)propyl]indoles | 5-HT1D | Agonist | High affinity, >100-fold selectivity over 5-HT1B |

| Quinolyl-piperazinyl piperidines | 5-HT1A | Antagonist | Potent and selective |

Experimental Protocol: GPCR Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target 5-HT receptor subtype.[8][9]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound.[8][10]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualization: Generic 5-HT Receptor (Gi-coupled) Signaling

Caption: Inhibitory signaling pathway of a Gi-coupled 5-HT receptor.

2.2 Dopamine (D) Receptors

Dopamine receptors are central to motor control, motivation, reward, and cognition. Their dysfunction is associated with Parkinson's disease, schizophrenia, and addiction.

Mechanism of Action: The 3-(piperidin-1-yl)pyridine scaffold is found in ligands that target D2-like (D2, D3, D4) dopamine receptors.[] These compounds can act as antagonists or partial agonists. D2-like receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[][12] Some bitopic ligands have been designed to interact with both the primary binding site and a secondary site on the receptor, which can confer subtype selectivity (e.g., for D3 over D2).

Quantitative Data: Dopamine Receptor Ligand Activity

| Compound Class | Target | Mechanism | Ki (nM) |

| 3-Aryl-1-¿2-[5-(1H-benzimidazole)]ethyl¿piperidines | D2 | Ligand | Nanomolar range |

| N-(...)-6,6-diphenyl-1,4-dioxane-2-carboxamide derivatives | D3 | Partial Agonist | EC50 = 9.8 nM |

Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled or chimeric receptors)

-

Cell Culture: Use a cell line (e.g., HEK293T or CHO) stably or transiently expressing the dopamine receptor of interest. If the receptor is Gi-coupled, it can be co-expressed with a promiscuous G-protein like Gα16 or a chimeric G-protein (e.g., Gαqi5) that redirects the signal to the Gq pathway.[13][14][15]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13][14][16]

-

Compound Addition: Add the test compounds at various concentrations to the cells.

-

Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.[13][15][16]

-

Data Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

Visualization: Generic Dopamine D2-like Receptor (Gi-coupled) Signaling

Caption: Canonical signaling pathway of a Gi/o-coupled D2-like dopamine receptor.

2.3 Muscarinic Acetylcholine (M) Receptors

Muscarinic acetylcholine receptors mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems, regulating processes such as cognition, smooth muscle contraction, and glandular secretion.

Mechanism of Action: Derivatives containing the 3-(piperidin-1-yl)pyridine core have been developed as selective agonists and antagonists for different muscarinic receptor subtypes. For example, piperidine amide-based compounds have been identified as potent antagonists of the M5 receptor, while other structures act as agonists at the M4 receptor. M4 receptors couple to Gi proteins, leading to the inhibition of adenylyl cyclase.[17][18] M5 receptors, along with M1 and M3, couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[19]

Quantitative Data: Muscarinic Receptor Antagonist Activity

| Compound Series | Target | Mechanism | hM5 IC50 (nM) |

| Piperidine amides | M5 | Antagonist | 10 - 309 |

Visualization: Generic Muscarinic M5 Receptor (Gq-coupled) Signaling

Caption: Gq-coupled signaling pathway activated by an M5 muscarinic receptor.

Section 3: Ligand-Gated Ion Channel Modulation

The 3-(piperidin-1-yl)pyridine core is structurally related to ligands that modulate the function of ligand-gated ion channels, which are critical for fast synaptic transmission.

3.1 Nicotinic Acetylcholine (nACh) Receptors

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are activated by acetylcholine and are involved in cognitive function, reward, and muscle contraction.

Mechanism of Action: The structural similarity of 3-(piperidin-1-yl)pyridine to nicotine and the natural product anabasine (3-(piperidin-2-yl)pyridine) suggests a likely interaction with nAChRs. Anabasine is a known nAChR agonist.[20] Upon binding of an agonist, the nAChR undergoes a conformational change that opens its intrinsic ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺).[20][21] This influx leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic potential in neurons or muscle contraction.[20][21]

Quantitative Data: nAChR Ligand Affinity

| Compound | Target Subtype | Ki (pM) |

| F-A-85380 (a 3-pyridyl ether derivative) | α4β2 | 46 |

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNAs encoding the subunits of the desired nAChR subtype.

-

Recording Setup: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

-

Compound Application: Perfuse the oocyte with a solution containing the test compound at various concentrations.

-

Current Measurement: Measure the inward current elicited by the compound at a fixed holding potential.

-

Data Analysis: Plot the current amplitude against the compound concentration to generate a dose-response curve and determine the EC50.

Visualization: nAChR Activation

Caption: Agonist-mediated activation of a nicotinic acetylcholine receptor.

3.2 N-methyl-D-aspartate (NMDA) Receptors

NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity and neuronal cell death.

Mechanism of Action: Certain derivatives, such as 3- and 4-(phosphonoalkyl)piperidine-2-carboxylic acids, act as potent NMDA receptor antagonists.[22] These compounds can act as competitive antagonists, binding to the glutamate or glycine binding sites, or as uncompetitive antagonists (channel blockers) that bind within the ion channel pore when it is open.[23] By blocking the receptor, they prevent the influx of Ca²⁺, thereby reducing excessive neuronal excitation and protecting against excitotoxicity.[22][24]

Quantitative Data: NMDA Receptor Antagonist Activity

| Compound ID | [³H]CPP Binding IC50 (nM) | NMDA-induced Lethality MED (mg/kg) |

| 11a | 95 | 10 |

| 11c | 120 | 40 |

Data from a study on (phosphonoalkyl)piperidine-2-carboxylic acids.

Visualization: NMDA Receptor Antagonism

Caption: Blockade of the NMDA receptor by a piperidine-based antagonist.

Conclusion

The 3-(piperidin-1-yl)pyridine scaffold is a testament to the power of privileged structures in drug discovery. As this guide has detailed, its incorporation into larger molecular frameworks gives rise to compounds that can potently and selectively modulate a remarkable diversity of biological targets, including enzymes, G-protein coupled receptors, and ligand-gated ion channels. The mechanisms of action are equally varied, spanning competitive and allosteric enzyme inhibition, receptor agonism and antagonism, and ion channel blockade. The continued exploration of this versatile scaffold by medicinal chemists promises to yield novel therapeutic agents for a wide range of diseases, from neurodegenerative disorders and cancer to infectious diseases and psychiatric conditions. This guide serves as a foundational resource, providing the technical insights and experimental context necessary to advance research and development in these critical areas.

References

-

Spence, R., Kati, W., Anderson, K., & Johnson, K. (1995). Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors. PubMed. Available at: [Link]

-

What is the mechanism of action of N-methyl-D-aspartate (NMDA) receptor antagonists? (2025). Available at: [Link]

-

Sluis-Cremer, N., & Tachedjian, G. (2008). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. PMC. Available at: [Link]

-

Rajagopal, S. (2012). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

-

What are NMDA receptor antagonists and how do they work? (2024). Patsnap Synapse. Available at: [Link]

-

What are Nicotinic receptors agonists and how do they work? (2024). Patsnap Synapse. Available at: [Link]

-

Szabó, A., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Physiological Society Journal. Available at: [Link]

-

Traynelis, S., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. Available at: [Link]

-

Tobin, A., & Henderson, R. (1997). Muscarinic Acetylcholine Receptor Signaling Pathways in Smooth Muscle. Taylor & Francis eBooks. Available at: [Link]

-

Klein, M., et al. (2019). Dopamine receptor signaling pathways and associated diseases. ResearchGate. Available at: [Link]

-

Bonnet, P., & Meinnel, T. (2010). HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate. PMC. Available at: [Link]

-

Gildea, H., et al. (2020). Dopamine: Functions, Signaling, and Association with Neurological Diseases. PMC. Available at: [Link]

-

Saha, L., & Ambat, A. (2021). Signaling pathways of the serotonin receptor (5-HTR) subtypes. ResearchGate. Available at: [Link]

-

Novel NMDA Receptor Antagonists. (2022). University of Virginia School of Medicine. Available at: [Link]

-

Serotonin Receptor Signaling. (n.d.). QIAGEN GeneGlobe. Available at: [Link]

-

NMDA receptor antagonist. (n.d.). Wikipedia. Available at: [Link]

-

Wess, J. (2003). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. PNAS. Available at: [Link]

-

Mechanisms of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). (2013). YouTube. Available at: [Link]

-

Serotonergic Synapse Pathway. (n.d.). Creative Diagnostics. Available at: [Link]

-

Szabó, A., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. PubMed. Available at: [Link]

-

Baik, J. (2013). Dopamine Signaling in reward-related behaviors. Frontiers. Available at: [Link]

-

How NNRTIs Work. (n.d.). International Association of Providers of AIDS Care. Available at: [Link]

-

Marin, P., et al. (2021). Novel and atypical pathways for serotonin signaling. PMC. Available at: [Link]

-

Beaulieu, J., et al. (2015). Dopamine receptor signaling and current and future antipsychotic drugs. PubMed Central. Available at: [Link]

-

Muscarinic acetylcholine receptor. (n.d.). Wikipedia. Available at: [Link]

-

Serotonin Receptors. (n.d.). NCBI Bookshelf. Available at: [Link]

-

Flanagan, C. (2016). GPCR-radioligand binding assays. PubMed. Available at: [Link]

-

Nicotinic acetylcholine receptor. (n.d.). Wikipedia. Available at: [Link]

-

Kulkarni, A., et al. (2018). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. ScienceDirect. Available at: [Link]

-

Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). (2022). EpigenTek. Available at: [Link]

-

Role, L. (2025). Mechanism of Action of the Nicotinic Acetylcholine Receptor. ResearchGate. Available at: [Link]

-

Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC. Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Available at: [Link]

-

GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Available at: [Link]

-

Yang, Y., et al. (2013). Understanding of nicotinic acetylcholine receptors. PMC. Available at: [Link]

-

ELISA Assay for Evaluation of HIV-1 Trimeric Envelope Glycoproteins | Protocol Preview. (2022). YouTube. Available at: [Link]

-

G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. (2022). YouTube. Available at: [Link]

-

Lenz, T., & Wright, P. (2016). LSD1 Histone Demethylase Assays and Inhibition. PMC. Available at: [Link]

-

Southern, C., et al. (2013). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PMC. Available at: [Link]

-

Jones, R., et al. (2018). CD8 T Cell Virus Inhibition Assay Protocol. PMC. Available at: [Link]

-

Physiology, Cholinergic Receptors. (n.d.). NCBI Bookshelf. Available at: [Link]

-

Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. (2021). Available at: [Link]

-

Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). (n.d.). EpigenTek. Available at: [Link]

-

Assay conditions for GPCR radioligand competition binding assays. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iapac.org [iapac.org]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. multispaninc.com [multispaninc.com]

- 10. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. pnas.org [pnas.org]

- 18. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 20. What are Nicotinic receptors agonists and how do they work? [synapse.patsnap.com]

- 21. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 22. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 23. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 24. droracle.ai [droracle.ai]

Potential pharmacological applications of 3-(Piperidin-1-yl)pyridine

An In-Depth Technical Guide to the Potential Pharmacological Applications of 3-(Piperidin-1-yl)pyridine

Abstract

The 3-(piperidin-1-yl)pyridine scaffold is a significant heterocyclic motif that has garnered substantial interest within the medicinal chemistry and drug development communities. As a privileged structure, it is present in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive exploration of the synthesis, established pharmacological applications, and therapeutic potential of 3-(piperidin-1-yl)pyridine and its derivatives. We delve into its role as a potent inhibitor of Cholesterol 24-Hydroxylase (CH24H) for potential applications in neurodegenerative diseases, its emerging significance in oncology, and its structural relationship to modulators of nicotinic acetylcholine receptors (nAChRs). This document synthesizes current research to offer field-proven insights, detailed experimental protocols, and a forward-looking perspective on the future of this versatile chemical entity in modern pharmacology.

Introduction: The 3-(Piperidin-1-yl)pyridine Core

The piperidine ring is one of the most ubiquitous N-heterocycles in the pharmaceutical industry, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, which in turn enhances the "druggability" of a molecule.[3] When coupled with a pyridine ring, another cornerstone of medicinal chemistry, the resulting 3-(piperidin-1-yl)pyridine structure offers a unique combination of a flexible, saturated amine and a rigid, aromatic system. This arrangement provides a three-dimensional architecture that can effectively interact with a wide array of biological targets through hydrogen bonding, hydrophobic interactions, and cation-π interactions. This guide will explore the pharmacological landscape shaped by this promising scaffold.

Synthesis and Characterization

The synthesis of the 3-(piperidin-1-yl)pyridine core is typically achieved through well-established organic chemistry reactions. A common and efficient method is the nucleophilic aromatic substitution (SNAr) reaction, where a pyridine ring activated with a leaving group at the 3-position (e.g., a halogen) is treated with piperidine.

General Synthetic Protocol: Nucleophilic Aromatic Substitution

-

Reactant Preparation: In a round-bottom flask, dissolve 3-bromopyridine (1 equivalent) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Addition of Base and Nucleophile: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2-3 equivalents), to the solution, followed by the dropwise addition of piperidine (1.1-1.5 equivalents). The base serves to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Heat the mixture to a temperature ranging from 80°C to 120°C. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure 3-(piperidin-1-yl)pyridine.

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups within the molecule.

Caption: General workflow for the synthesis of 3-(piperidin-1-yl)pyridine.

Pharmacological Applications and Mechanisms of Action

The 3-(piperidin-1-yl)pyridine scaffold has been identified as a key pharmacophore in several distinct therapeutic areas.

Cholesterol 24-Hydroxylase (CH24H) Inhibition: A Novel Approach for Neurodegenerative Diseases

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme responsible for converting cholesterol into 24S-hydroxycholesterol (24HC), facilitating cholesterol elimination from the brain.[4][5] Dysregulation of brain cholesterol homeostasis is implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's disease.[6][7] Consequently, inhibiting CH24H presents a promising therapeutic strategy.

Recent research has identified derivatives of 3-(piperidin-1-yl)pyridine as highly potent and selective inhibitors of CH24H.[4][5] Through structure-based drug design, researchers discovered that introducing a piperidin-1-yl group onto a substituted pyridine ring led to compounds with nanomolar inhibitory activity.[4]

Caption: Inhibition of CH24H by 3-(piperidin-1-yl)pyridine derivatives.

Structure-Activity Relationship (SAR) Insights: Optimization studies revealed that the nature of the substituent at the 3-position of the core pyridine ring is crucial for potency. While piperidin-4-yl substitution showed moderate activity, replacing it with a piperidin-1-yl group significantly enhanced inhibitory effects.[4] Further modifications, such as introducing pyrazole groups at the 4-position of the pyridine ring, led to compounds with single-digit nanomolar IC50 values and high selectivity over other cytochrome P450 enzymes like CYP3A4.[4]

| Compound Type | Target | IC50 (nM) |

| 3-(Piperidin-4-yl)pyridine Derivative | Human CH24H | 950 |

| 3-(Piperazin-1-yl)pyridine Derivative | Human CH24H | 52 |

| 3-(Piperidin-1-yl)pyridine Derivative | Human CH24H | 8.1 |

| Optimized Pyrazole Derivative (17) | Human CH24H | 8.5 |

| Table 1: Comparative in vitro inhibitory activity (IC50) of various 3-substituted pyridine derivatives against human Cholesterol 24-Hydroxylase (CH24H). Data sourced from[4]. |

These findings underscore the potential of this scaffold in developing drugs for neurodegenerative diseases by modulating brain cholesterol metabolism. Oral administration of an optimized derivative in mice confirmed its ability to cross the blood-brain barrier and reduce brain 24HC levels.[5]

Anticancer Applications

The pyridine and piperidine moieties are independently recognized as important pharmacophores in the design of anticancer agents.[8][9] Derivatives incorporating the combined 3-(piperidin-1-yl)pyridine scaffold have been investigated for their antiproliferative activities against various cancer cell lines.

Mechanisms of Action: The anticancer effects of piperidine-pyridine derivatives are often multifactorial and include:

-

Inhibition of Cell Proliferation: Studies have shown that compounds like 2-amino-4-(1-piperidine) pyridine can inhibit the proliferation of colon cancer cells (HT29 and DLD-1) in a dose-dependent manner.[10]

-

Cell Cycle Arrest: These compounds can arrest the cell cycle, often at the G0/G1 phase, preventing cancer cells from progressing to the DNA synthesis (S) phase.[10]

-

Induction of Apoptosis: Many piperidine-containing compounds have been shown to induce programmed cell death in cancer cells.[10]

-

Kinase Inhibition: Certain derivatives act as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are key drivers in some cancers.[2]

While much of the research has focused on the broader class of piperidine derivatives, the consistent findings suggest that the 3-(piperidin-1-yl)pyridine core is a valuable starting point for developing novel and potent anticancer therapeutics.[2][10]

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The 3-(piperidin-1-yl)pyridine structure bears a strong resemblance to nicotine and the natural alkaloid anabasine (3-(piperidin-2-yl)pyridine).[11][12] Anabasine is a known agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[12]

This structural similarity strongly suggests that 3-(piperidin-1-yl)pyridine derivatives could act as modulators of nAChRs. The key pharmacophoric elements for nAChR agonists include a cationic nitrogen and a hydrogen bond acceptor.[13] In 3-(piperidin-1-yl)pyridine, the piperidine nitrogen can be protonated to serve as the cationic center, while the pyridine nitrogen can act as the hydrogen bond acceptor.

Therapeutic Potential: Modulation of nAChRs, particularly the α4β2 subtype, is a key strategy for developing treatments for:

-

Neurodegenerative Diseases: Such as Alzheimer's and Parkinson's disease, where cholinergic deficits are common.[14]

-

Nicotine Addiction: As partial agonists or antagonists to aid in smoking cessation.[13][14]

-

Cognitive Disorders: To enhance cognitive function.

The development of selective ligands for specific nAChR subtypes is an active area of research, and the 3-(piperidin-1-yl)pyridine scaffold provides a synthetically tractable template for creating such agents.[15]

Key Experimental Protocol: In Vitro CH24H Inhibition Assay

This protocol describes a self-validating system to determine the in vitro inhibitory potency (IC50) of a test compound against human CH24H. The causality behind this choice is its direct relevance to the well-documented potential of 3-(piperidin-1-yl)pyridine derivatives in neurodegeneration research.[4]

Materials and Reagents:

-

Recombinant human CH24H enzyme

-

Test compound (e.g., a 3-(piperidin-1-yl)pyridine derivative)

-

Cholesterol (substrate)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system for quantification

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series to test a range of concentrations (e.g., from 1 nM to 10 µM).

-

Enzyme Reaction Setup: In a 96-well plate, combine the reaction buffer, NADPH regenerating system, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (cholesterol) and the CH24H enzyme to each well.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The reaction should be within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding the cold quenching solution. This precipitates the protein and halts enzymatic activity.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

Quantification: Analyze the samples using a validated LC-MS/MS method to quantify the amount of 24S-hydroxycholesterol (product) formed.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Caption: A step-by-step workflow for the in vitro CH24H inhibition assay.

Future Directions and Conclusion

The 3-(piperidin-1-yl)pyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry. The compelling data on its role in inhibiting CH24H for potential neurodegenerative therapies provides a strong foundation for further development.

Future research should focus on:

-

Lead Optimization: Synthesizing and testing new analogs to improve potency, selectivity, and pharmacokinetic (ADME) properties, particularly brain penetration for CNS targets.

-

In Vivo Validation: Advancing the most promising compounds into preclinical animal models of Alzheimer's, Parkinson's, and various cancers to validate their therapeutic efficacy and safety.

-

Target Deconvolution: For compounds identified through phenotypic screens (e.g., anticancer activity), elucidating the precise molecular targets and mechanisms of action.

-

Exploring New Therapeutic Areas: Given the scaffold's versatility, systematically screening 3-(piperidin-1-yl)pyridine libraries against other target classes, such as G-protein coupled receptors (GPCRs) and other enzyme families, could uncover novel applications.

References

-

Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. (2022). Journal of Medicinal Chemistry. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2015). Journal of Medicinal Chemistry. [Link]

-

Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. (2022). PubMed. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

-

Piperidine derivatives as potential drugs for Alzheimer disease therapy... (2023). ResearchGate. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

-

Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. (2013). PubMed. [Link]

-

Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. (2021). ResearchGate. [Link]

-

Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. (1988). PubMed. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Xingwei Li. [Link]

-

(+-)-Anabasine. (n.d.). PubChem. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). NIH. [Link]

-

Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. (2018). ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central. [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). PMC - PubMed Central. [Link]

-

Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. (2012). ResearchGate. [Link]

-

The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. (2010). PMC - PubMed Central. [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2024). International Journal on Science and Technology. [Link]

-

Recent Developments in New Therapeutic Agents against Alzheimer and Parkinson Diseases: In-Silico Approaches. (2021). MDPI. [Link]

-